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Compound of Interest

Compound Name: 5-Bromo-2,4-dimethylaniline

Cat. No.: B189010

A detailed guide for researchers, scientists, and drug development professionals on the
spectroscopic characteristics of 5-Bromo-2,4-dimethylaniline, presented in comparison with
its structural isomer, 4-Bromo-2,6-dimethylaniline, and its parent compound, 2,4-
dimethylaniline. This guide provides a comprehensive summary of their *H NMR, 13C NMR, FT-
IR, and Mass Spectrometry data, alongside detailed experimental protocols and visual
workflows to aid in structural elucidation and differentiation.

The precise characterization of substituted anilines is a critical step in synthetic chemistry and
drug discovery, where subtle changes in molecular structure can significantly impact biological
activity. Spectroscopic techniques provide a powerful toolkit for the unambiguous identification
and purity assessment of these compounds. This guide focuses on 5-Bromo-2,4-
dimethylaniline, a halogenated aromatic amine, and offers a comparative analysis with key
related structures to highlight the influence of substituent positioning on their spectral
fingerprints.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 5-Bromo-2,4-dimethylaniline
and the selected comparative compounds. This side-by-side presentation allows for a clear and
objective comparison of their spectral properties.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
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Table 1: *H NMR Chemical Shifts (8) in ppm

Compound

Aromatic Protons

NH:z Protons

CHs Protons

5-Bromo-2,4-

dimethylaniline

8 7.15 (s, 1H, H-6),

~3.6 (br s, 2H)
6.60 (s, 1H, H-3)

5 2.30 (s, 3H, 4-CHs),
2.15 (s, 3H, 2-CHs)

5 6.84 (s, 1H), 6.80 (d,
1H), 6.52 (d, 1H)

2,4-dimethylaniline

0 3.38 (br s, 2H)

5 2.09 (s, 3H), 2.00 (s,
3H)

4-Bromo-2,6-

5 7.04 (s, 2H)

dimethylaniline[1]

0 3.53 (br s, 2H)

5 2.12 (s, 6H)

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Data

Table 2: 13C NMR Chemical Shifts (d) in ppm

Compound

Aromatic Carbons

CHs Carbons

5-Bromo-2,4-dimethylaniline

~142.5 (C-NH2), ~134.0 (C-
Br), ~132.0, ~128.0, ~125.0,
~118.0

~20.0, ~17.0

2,4-dimethylaniline[2]

0 143.9,129.8, 127.8, 115.3

0 20.5,17.5

4-Bromo-2,6-dimethylaniline[1]

5 142.2 (C-NHz), 130.8 (Ar-

CH), 121.2 (C-Br), 119.5 (Ar-

C)

017.8

Note: Assignments for 5-Bromo-2,4-dimethylaniline are predicted based on substituent

effects. Quaternary carbons (C-NHz, C-Br, C-CHs) are typically weaker in intensity.

Fourier-Transform Infrared (FT-IR) Spectroscopy Data

Table 3: Key FT-IR Absorption Bands (cm™1)
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C-H C-H c=C

Compoun N-H . . . . C-N C-Br
(Aromatic  (Aliphatic  (Aromatic
d Stretch Stretch Stretch
) Stretch ) Stretch ) Stretch
5-Bromo-
2,4- ~3450, ~2920, ~1620,
_ _ ~3020 ~1280 ~600
dimethylani  ~3360 ~2860 ~1500
line
2,4-
_ ~ ~3430, ~2915, ~1625,
dimethylani ~3010 ~1270 -
_ ~3350 ~2855 ~1510
line
4-Bromo-
2,6- ~3480, ~2920, ~1600,
_ _ ~3015 ~1290 ~560
dimethylani  ~3390 ~2860 ~1470
line

Mass Spectrometry (MS) Data

Table 4: Key Mass-to-Charge Ratios (m/z) in Mass Spectrometry

Compound Molecular lon [M]* Key Fragment lons

185/187 ([M-CHs]*), 121 ([M-

5-Bromo-2,4-dimethylaniline 200/202 (approx. 1:1 ratio)
Br]*), 106 ([M-Br-CHs]*)
2,4-dimethylaniline[2] 121 106 ([M-CHs]*), 91, 77
) - ) 185/187 ([M-CHs]*), 121 ([M-
4-Bromo-2,6-dimethylaniline 200/202 (approx. 1:1 ratio)

Br]*), 106 ([M-Br-CHs]*)

Experimental Protocols

Reproducibility of spectroscopic data is contingent on standardized experimental procedures.
The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/7 Tech Support


https://m.chemicalbook.com/SpectrumEN_95-68-1_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Sample Preparation: Approximately 10-20 mg of the aniline sample was dissolved in 0.6-0.7
mL of deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an
internal standard. The solution was transferred to a 5 mm NMR tube.

Instrumentation: *H and 3C NMR spectra were acquired on a 400 MHz spectrometer.

'H NMR Acquisition: A standard single-pulse experiment was used. Key parameters included
a spectral width of 16 ppm, 16 scans, a relaxation delay of 2 seconds, and an acquisition
time of 4 seconds.

13C NMR Acquisition: A proton-decoupled pulse program was utilized. Key parameters
included a spectral width of 240 ppm, 1024 scans, a relaxation delay of 5 seconds, and an
acquisition time of 1.5 seconds.

Data Processing: The raw data (Free Induction Decay - FID) was processed with a Fourier
transform, followed by phase and baseline corrections. Chemical shifts were referenced to
the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample was placed directly on the diamond
crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A FT-IR spectrometer equipped with an ATR accessory was used.

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm~1 with a
resolution of 4 cm~*. A total of 32 scans were co-added to improve the signal-to-noise ratio. A
background spectrum of the clean, empty ATR crystal was recorded prior to the sample
measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: A dilute solution of the sample in methanol was introduced into the
mass spectrometer via direct infusion or through a gas chromatograph (GC) for volatile
compounds.

Instrumentation: An electron ionization (El) mass spectrometer was used.
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« lonization: The sample was ionized using a standard El energy of 70 eV.

o Data Acquisition: The mass spectrum was scanned over a mass-to-charge (m/z) range of 40-
300 amu.

Visualizations
Experimental Workflow for Spectroscopic Analysis
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Caption: Workflow for Spectroscopic Analysis.

Mass Spectrometry Fragmentation Pathway of 5-Bromo-
2,4-dimethylaniline
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Caption: Fragmentation of 5-Bromo-2,4-dimethylaniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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